molecular formula C10H20N2O4 B8623785 Methyl (2-((tert-butoxycarbonyl)amino)ethyl)glycinate

Methyl (2-((tert-butoxycarbonyl)amino)ethyl)glycinate

Cat. No.: B8623785
M. Wt: 232.28 g/mol
InChI Key: VIEPTRFLRKGQQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2-((tert-butoxycarbonyl)amino)ethyl)glycinate is a useful research compound. Its molecular formula is C10H20N2O4 and its molecular weight is 232.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H20N2O4

Molecular Weight

232.28 g/mol

IUPAC Name

methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]acetate

InChI

InChI=1S/C10H20N2O4/c1-10(2,3)16-9(14)12-6-5-11-7-8(13)15-4/h11H,5-7H2,1-4H3,(H,12,14)

InChI Key

VIEPTRFLRKGQQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNCC(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of (2-aminoethyl)carbamic acid tert-butyl ester (from Step 6 below) (4.2 g, 26.3 mmol) in methylene chloride (50 mL) was added triethylamine (4.4 mL, 31.4 mmol) and methyl bromoacetate (2.4 mL, 26.3 mmol). The reaction was stirred overnight at room temperature. A saturated aqueous solution of sodium chloride (100 mL) was then added, and the organic layer was separated dried over MgSO4, filtered and concentrated. The residue was taken up in diethyl ether, and a saturated solution of HCl in diethyl ether was added to precipitate the product, which was filtered, and dried. It was recrystallized in ethanol/ethyl acetate, to give a white solid; 1.39 g (20% yield). MS-APCI: M+1=233.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Boc-aminoacetaldehyde (19, 1.00 g, 6.3 mmol, 1 eqv) was dissolved in methanol (50 ml). Anhydrous sodium acetate (1.03 g, 12.6 mmol, 2 eqv), glycine methyl ester hydrochloride (Aldrich Chemical Co., 0.79 g, 6.3 mmol, 1 eqv) and sodium cyanoborohydride (1.97 g, 31.4 mmol, 5 eqv) were added to the solution in that order. The reaction mixture was stirred for 2 h at room temperature under nitrogen. Water (50 ml) was added to the suspension and the resulting clear solution was evaporated under reduced pressure to remove the methanol. The aqueous phase was extracted with methylene chloride (3×100 ml). The organic phase was washed with a saturated aqueous solution of sodium chloride (1×100 ml), dried (Na2SO4), filtered and then evaporated under reduced pressure affording 1.41 g of crude title compound as a yellow oil. The crude product was kugelrohr distilled at 110° C. and 0.5 mbar to yield 0.49 g (34%) of 2-(Boc-amino)ethylglycine methyl ester as a colorless liquid. 1H-NMR (CDCl3 /TMS) : δ=1.36 (s, 9H, Me3C), 1.91 (s, 1H, NH), 2.67 (t, J=6 Hz, 2H, NHCH2), 3.13 (q, J=6 Hz, 2H, NHCH2), 3.34 (s, 2H, CH2COO), 3.65 (s, 3H, OMe), 5.13 (b, 1H, carbamate NH). 13C-NMR (CDCl3 /TMS): δ=28.2 (Me3C), 39.9, 48.5 (NHCH2), 50.0 (CH2COO), 51.5 (OMe), 78.9 (Me3 C), 155.9 (carbamate C=O), 172.6 (ester C=O). Anal. Calcd for C10H2N2O4 : C, 51.71; H, 8.68; N, 12.06. Found: C, 51.55; H, 8.72; N, 11.79.
Name
Boc-aminoacetaldehyde
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step Two
Quantity
0.79 g
Type
reactant
Reaction Step Two
Quantity
1.97 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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